molecular formula C27H38N2O2 B11550359 N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide

N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide

Cat. No.: B11550359
M. Wt: 422.6 g/mol
InChI Key: SEIGNEVDAVFCRY-VFCFBJKWSA-N
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Description

N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the hydrazide precursor, followed by the condensation reaction with the appropriate aldehyde or ketone. The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process might include purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles and electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features.

    Acetylacetone: Another compound with comparable reactivity and applications in chemistry.

Properties

Molecular Formula

C27H38N2O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C27H38N2O2/c1-19(2)21-9-11-22(12-10-21)20(3)28-29-25(30)17-31-24-15-13-23(14-16-24)27(7,8)18-26(4,5)6/h9-16,19H,17-18H2,1-8H3,(H,29,30)/b28-20+

InChI Key

SEIGNEVDAVFCRY-VFCFBJKWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)/C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)C

Origin of Product

United States

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